Product packaging for ODM-203(Cat. No.:)

ODM-203

Cat. No.: B1150133
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of Aberrant FGFR Signaling in Oncogenesis

The FGFR family consists of four highly conserved receptor tyrosine kinases: FGFR1, FGFR2, FGFR3, and FGFR4. These receptors, upon binding to their cognate Fibroblast Growth Factor (FGF) ligands, undergo dimerization and transphosphorylation, initiating intracellular signaling cascades. Key downstream pathways activated by FGFRs include the RAS/mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, signal transducer and activator of transcription (STAT), and phospholipase Cγ (PLCγ) pathways. aacrjournals.orgcancerbiomed.orgaacrjournals.org These pathways regulate a wide range of cellular processes, including proliferation, differentiation, survival, and migration. aacrjournals.orgcancerbiomed.org

Aberrant FGFR signaling is frequently implicated in cancer pathogenesis. This dysregulation can arise from various genetic alterations, including gene amplification, activating mutations, and chromosomal rearrangements (fusions). cancerbiomed.orgcrownbio.com These alterations can lead to constitutive activation of the receptor, driving uncontrolled cell proliferation and survival. cancerbiomed.orgcrownbio.comnih.gov FGFR aberrations have been identified in a diverse array of tumor types, including gastric, lung, breast, and urothelial cancers, and are often associated with disease progression and unfavorable prognosis. crownbio.comnih.govaacrjournals.orgaacrjournals.orgfrontiersin.org For instance, FGFR1 amplification is commonly observed in breast and lung cancers, while FGFR2 fusions are particularly noted in cholangiocarcinoma. cancerbiomed.orgnih.govorionpharma.com

The Role of Aberrant VEGFR Signaling in Tumor Angiogenesis

Tumor growth beyond a minimal size necessitates the formation of new blood vessels, a process known as angiogenesis. This crucial step in tumor progression is largely orchestrated by Vascular Endothelial Growth Factors (VEGFs) and their receptors (VEGFRs). The VEGFR family includes VEGFR1, VEGFR2, and VEGFR3, with VEGFR2 being the primary mediator of VEGF-induced angiogenesis. nih.govfrontiersin.orgoup.comoup.com

VEGF binding to VEGFRs, particularly VEGFR2 on endothelial cells, triggers receptor dimerization and activation of downstream signaling pathways such as the PI3K/AKT and MAPK pathways. frontiersin.org This activation promotes endothelial cell proliferation, migration, and survival, leading to the sprouting and formation of new blood vessels that supply the tumor with oxygen and nutrients. nih.govfrontiersin.orgoup.comoup.com Overexpression of VEGF and VEGFRs is a common feature of many cancers and correlates with increased tumor vascularity, invasiveness, and metastatic potential. nih.govoup.comoup.com

Synergistic Contributions of FGFR and VEGFR Pathways to Tumor Progression

While FGFR and VEGFR pathways have distinct primary roles – FGFRs often driving tumor cell proliferation and survival, and VEGFRs primarily promoting angiogenesis – they exhibit significant crosstalk and can synergistically contribute to tumor progression. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net FGFR signaling can indirectly activate the VEGFR pathway, and activation of FGFR signaling has been observed as a compensatory mechanism following the development of resistance to VEGF inhibition. aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net This suggests that tumors can utilize both pathways to ensure continued growth and survival, particularly under therapeutic pressure targeting only one pathway. The co-occurrence of genomic alterations in FGFR and upregulation of VEGFR in the same tumor types further highlights this synergistic potential. aacrjournals.orgaacrjournals.orgresearchgate.net

Rationale for Dual FGFR/VEGFR Kinase Inhibition in Preclinical Cancer Research

The observed crosstalk and synergistic roles of FGFR and VEGFR signaling in cancer provide a strong rationale for simultaneously targeting both pathways. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net Inhibiting both FGFRs and VEGFRs with a single agent or a combination approach could potentially offer a more comprehensive blockade of tumor growth and angiogenesis, overcoming potential resistance mechanisms that arise from targeting only one pathway. nih.govresearchgate.netresearchgate.netspandidos-publications.comaacrjournals.org Preclinical research has explored the potential therapeutic advantages of dual FGFR/VEGFR inhibition in tumors harboring FGFR genomic alterations and/or high angiogenic activity. nih.govaacrjournals.orgaacrjournals.org

Properties

Molecular Formula

C15H16O6S

SMILES

Unknown

Appearance

Solid powder

Synonyms

ODM-203;  ODM 203;  ODM203.; Unknown

Origin of Product

United States

Molecular and Biochemical Characterization of Odm 203 As a Dual Fgfr/vegfr Kinase Inhibitor

In Vitro Kinase Selectivity and Potency Profiling of ODM-203

In vitro biochemical assays have been conducted to evaluate the potency and selectivity of this compound against a range of kinase targets. These studies provide insights into the direct inhibitory effects of the compound on kinase activity.

Inhibition of FGFR1, FGFR2, FGFR3, and FGFR4 Kinase Activity

This compound has demonstrated potent inhibitory activity against the four members of the FGFR family: FGFR1, FGFR2, FGFR3, and FGFR4. Biochemical assays have determined the half-maximal inhibitory concentration (IC50) values for this compound against these kinases, indicating inhibition in the low nanomolar range. These findings highlight this compound's capacity to directly modulate the enzymatic activity of these key receptors.

Here are the reported in vitro IC50 values for this compound against FGFR kinases:

KinaseIC50 (nM)Source
FGFR111 medchemexpress.comselleckchem.comnih.gov
FGFR216 medchemexpress.comselleckchem.comnih.gov
FGFR36 medchemexpress.comselleckchem.comnih.gov
FGFR435 medchemexpress.comselleckchem.comnih.govselleckchem.com

Inhibition of VEGFR1, VEGFR2, and VEGFR3 Kinase Activity

In addition to its effects on FGFRs, this compound also potently inhibits the activity of VEGFR family kinases, specifically VEGFR1, VEGFR2, and VEGFR3. Similar to the FGFRs, the IC50 values for VEGFR inhibition are in the low nanomolar range, supporting the characterization of this compound as a dual FGFR/VEGFR inhibitor with equipotent activity against both families in biochemical assays. selleckchem.comaacrjournals.orgresearchgate.netnih.govresearchgate.netfigshare.com

The reported in vitro IC50 values for this compound against VEGFR kinases are as follows:

KinaseIC50 (nM)Source
VEGFR126 medchemexpress.comselleckchem.comnih.gov
VEGFR29 medchemexpress.comselleckchem.comnih.gov
VEGFR35 medchemexpress.comselleckchem.comnih.gov

Kinase Panel Selectivity Across a Broad Spectrum of Human Kinases

To assess the selectivity of this compound beyond its primary targets, its inhibitory activity has been evaluated across a broad panel of human kinases. At a concentration of 1 µmol/L, this compound was found to suppress the activity of a limited number of additional kinases by more than 70% out of a panel of 317 kinases. aacrjournals.orgbioscience.co.uk This suggests a relatively selective profile for this compound compared to some other kinase inhibitors.

Among the kinases inhibited by this compound with IC50 values below 100 nmol/L, several have been identified:

KinaseIC50 (nM)Source
DDR16 medchemexpress.comaacrjournals.orgbioscience.co.uk
RET8 medchemexpress.comaacrjournals.orgbioscience.co.uk
SIK323 medchemexpress.com
PDGFRα35 medchemexpress.comaacrjournals.orgbioscience.co.uk
MINK141 medchemexpress.comaacrjournals.orgbioscience.co.uk
MAP4K449 medchemexpress.comaacrjournals.orgbioscience.co.uk
SIK223 aacrjournals.orgbioscience.co.uk

This broader kinase profiling helps to understand the potential off-target effects of this compound.

Cellular Target Engagement and Pathway Modulation by this compound

Beyond in vitro enzymatic inhibition, cellular assays are crucial to confirm that this compound can engage its targets within a cellular context and modulate downstream signaling pathways.

Suppression of FGFR Signaling Pathways in Cellular Models

This compound has demonstrated the ability to inhibit FGFR signaling in cellular models, particularly in cancer cell lines that are dependent on FGFR activation for proliferation and survival. Studies using FGFR-dependent cell lines have shown that this compound suppresses cell proliferation in a dose-dependent manner. medchemexpress.comselleckchem.comaacrjournals.org The potency of this compound in inhibiting cell proliferation in these lines correlates with its ability to inhibit FGFR signaling. aacrjournals.org

Key FGFR-dependent cell lines used in these studies include H1581 (FGFR1 amplified), SNU16 (FGFR2 amplified), and RT4 (FGFR3-TACC3 fusion). medchemexpress.comaacrjournals.org

The cellular proliferation IC50 values in these cell lines are reported as:

Cell Line (FGFR Alteration)IC50 (nM)Source
H1581 (FGFR1)104 medchemexpress.comaacrjournals.orgbioscience.co.uk
SNU16 (FGFR2)132 medchemexpress.combioscience.co.uk
RT4 (FGFR3)192 medchemexpress.combioscience.co.uk
FGFR-dependent cell lines (range)50-150 selleckchem.comaacrjournals.orgresearchgate.netnih.govfigshare.comresearchgate.net

Notably, this compound did not significantly affect the proliferation of cell lines without identified defects in FGFR expression or signaling at concentrations up to 3 µmol/L, indicating a degree of selectivity for FGFR-driven contexts in cellular settings. aacrjournals.org

A key event in FGFR signaling is the tyrosine phosphorylation of FGFR substrate 2 (FRS2), which serves as a docking site for downstream signaling molecules, including those involved in the RAS-MAPK and PI3K-AKT pathways. nih.govfrontiersin.org Inhibition of FRS2 phosphorylation is a direct indicator of successful FGFR pathway blockade.

Studies have shown that this compound dose-dependently inhibits the phosphorylation of FRS2 at tyrosine 196 (Tyr196) in FGFR-dependent cell lines. aacrjournals.orgtargetmol.cn This inhibition occurs at concentrations consistent with the compound's antiproliferative effects in these cell lines. aacrjournals.org

The IC50 values for the inhibition of FRS2 Tyr196 phosphorylation by this compound in different FGFR-dependent cell lines are:

Cell Line (FGFR Alteration)FRS2 Tyr196 Phosphorylation IC50 (nM)Source
H1581 (FGFR1)93 aacrjournals.org
SNU16 (FGFR2)59 aacrjournals.org
RT4 (FGFR3)89 aacrjournals.org
Downstream Signaling Cascade Modulation (e.g., RAS/MAPK/ERK, PI3K/AKT)

FGFR signaling typically involves autophosphorylation of the receptor, followed by tyrosine phosphorylation of adapter proteins like FRS2, which subsequently activate downstream effector kinases. aacrjournals.org The RAS/MAPK/ERK and PI3K/AKT pathways are key downstream signaling cascades often activated by receptor tyrosine kinases like FGFR and VEGFR, regulating processes such as cell survival, differentiation, proliferation, and metabolism. sci-hub.senih.govoncotarget.com

Research has shown that this compound can suppress downstream signaling pathways. In FGFR-dependent cell lines such as H1581 (FGFR1), SNU16 (FGFR2), and RT4 (FGFR3), this compound dose-dependently inhibited the phosphorylation of FRS2 at tyrosine 196 (Tyr196). aacrjournals.orgaacrjournals.org The IC50 values for inhibiting FRS2 Tyr196 phosphorylation were 93 nmol/L in H1581 cells, 59 nmol/L in SNU16 cells, and 89 nmol/L in RT4 cells. aacrjournals.orgaacrjournals.org This demonstrates that this compound effectively inhibits a critical step in the FGFR downstream signaling cascade. Inhibition of FRS2 phosphorylation indicates a disruption in the signal transduction that would typically lead to the activation of pathways like RAS/MAPK/ERK. aacrjournals.orgaacrjournals.org Furthermore, in vitro studies using HUVEC cells have shown that this compound inhibits both FGFR and VEGFR cellular signaling. medchemexpress.commedchemexpress.com

Suppression of VEGFR Signaling Pathways in Cellular Models

This compound effectively suppresses VEGFR signaling pathways in cellular models, which is critical for inhibiting angiogenesis. VEGFRs play a significant role in regulating angiogenesis during development and in pathological conditions like tumor formation. aacrjournals.org

The ability of this compound to inhibit VEGFR kinase activity has been demonstrated through its effect on VEGF-induced tube formation assays. This compound inhibited endothelial tubule formation in a dose-dependent manner at non-toxic concentrations, with an IC50 value of 33 nmol/L. aacrjournals.orgaacrjournals.orgmedchemexpress.com This potency in inhibiting VEGFR-driven cellular tube formation is similar to its potency in suppressing proliferation in FGFR-dependent cell lines. aacrjournals.org Studies in HUVEC cells have confirmed that this compound suppresses VEGFR cellular signaling. medchemexpress.commedchemexpress.com

Concentration-Dependent Inhibition of Target Phosphorylation

The inhibitory effects of this compound on its targets, FGFR and VEGFR, are concentration-dependent. In biochemical assays, this compound inhibits FGFR and VEGFR family kinases with IC50 values in the low nanomolar range (6–35 nmol/L), indicating potent inhibition at relatively low concentrations. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netaacrjournals.org

In cellular models, the concentration-dependent inhibition is also evident. This compound suppressed proliferation in FGFR-dependent cell lines (H1581, SNU16, and RT4) in a dose-dependent manner, with IC50 values ranging from 104 nM to 192 nM. aacrjournals.orgmedchemexpress.com The inhibition of FRS2 Tyr196 phosphorylation in these cell lines also occurred in a dose-dependent manner. aacrjournals.orgaacrjournals.org Similarly, the inhibition of VEGF-induced endothelial tubule formation by this compound was dose-dependent. aacrjournals.orgaacrjournals.orgmedchemexpress.com Studies in HUVEC cells using various concentrations (1, 10, 100, 1000 nM) demonstrated the suppression of both FGFR and VEGFR cellular signaling, further supporting the concentration-dependent nature of this compound's inhibitory activity at the cellular level. medchemexpress.commedchemexpress.com

IC50 Values of this compound in Biochemical Assays

TargetIC50 (nM)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35

IC50 Values of this compound in Cellular Assays

Cellular ProcessCell Line(s)IC50 (nM)
VEGFR-induced tube formationHUVEC33
Proliferation (FGFR-dependent)H1581104
Proliferation (FGFR-dependent)SNU16132
Proliferation (FGFR-dependent)RT4192
FRS2 Tyr196 PhosphorylationH158193
FRS2 Tyr196 PhosphorylationSNU1659
FRS2 Tyr196 PhosphorylationRT489

Preclinical Efficacy and Anti Tumor Activity of Odm 203 in Experimental Models

In Vitro Anti-Proliferative Activity in FGFR-Dependent Cancer Cell Lines

ODM-203 has demonstrated potent inhibition of proliferation in several well-characterized cancer cell lines that are dependent on FGFR signaling due to genomic alterations. aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.com The antiproliferative activity of this compound in these cell lines correlates with its ability to inhibit FGFR signaling. aacrjournals.org Studies have shown that this compound suppresses the phosphorylation of FRS2 (FGFR Substrate 2), a direct downstream target of FGFR, in these cell lines at concentrations consistent with its antiproliferative effects. aacrjournals.org

Studies in FGFR1-Amplified Cell Lines (e.g., H1581)

The H1581 cell line, derived from a large-cell lung cancer, exhibits amplification on chromosome 8p12, leading to overexpression of the FGFR1 gene. aacrjournals.orgaacrjournals.orgmedchemexpress.com this compound has been shown to suppress cell proliferation in H1581 cells in a dose-dependent manner. aacrjournals.orgaacrjournals.orgmedchemexpress.com The IC50 value for this compound in inhibiting proliferation in H1581 cells has been reported to be 104 nmol/L. aacrjournals.orgmedchemexpress.commedchemexpress.com this compound also dose-dependently inhibited FRS2 Tyr196 phosphorylation in H1581 cells with an IC50 value of 93 nmol/L. aacrjournals.org

Studies in FGFR2-Amplified Cell Lines (e.g., SNU16)

The SNU16 gastric cancer cell line contains an amplification of the FGFR2 gene, resulting in overexpression and constitutive activation of the receptor. aacrjournals.orgaacrjournals.orgmedchemexpress.com this compound suppressed cell proliferation in SNU16 cells in a dose-dependent manner. aacrjournals.orgaacrjournals.orgmedchemexpress.com The reported IC50 value for this compound in inhibiting proliferation in SNU16 cells is 132 nmol/L. aacrjournals.orgmedchemexpress.commedchemexpress.com Furthermore, this compound inhibited autophosphorylation of FGFR in SNU16 cells and dose-dependently inhibited FRS2 Tyr196 phosphorylation with an IC50 value of 59 nmol/L. aacrjournals.orgresearchgate.net

Studies in FGFR3-Aberrant Cell Lines (e.g., RT4, FGFR3-TACC3 fusion)

The RT4 cell line, a bladder cancer cell line, is highly dependent on FGFR3 signaling due to a chromosomal rearrangement leading to FGFR3-TACC3 fusion transcripts. aacrjournals.orgaacrjournals.orgmedchemexpress.com this compound suppressed cell proliferation in RT4 cells in a dose-dependent manner. aacrjournals.orgaacrjournals.orgmedchemexpress.com The IC50 value for this compound in inhibiting proliferation in RT4 cells is 192 nmol/L. aacrjournals.orgmedchemexpress.commedchemexpress.com this compound also dose-dependently inhibited FRS2 Tyr196 phosphorylation in RT4 cells with an IC50 value of 89 nmol/L. aacrjournals.org

In Vitro Anti-Angiogenic Activity in Endothelial Cell Models

Beyond its effects on cancer cells, this compound has also demonstrated anti-angiogenic activity in experimental models, consistent with its role as a VEGFR inhibitor. aacrjournals.orgaacrjournals.orgnih.gov

Inhibition of VEGF-Induced Endothelial Cell Tube Formation

VEGFRs play a crucial role in regulating angiogenesis, which is essential for tumor growth and metastasis. aacrjournals.orgaacrjournals.org The anti-angiogenic activity of this compound has been verified by its ability to inhibit VEGF-induced tube formation in endothelial cell assays, such as those using Human Umbilical Vein Endothelial Cells (HUVECs). aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.com this compound inhibited endothelial tubule formation in a dose-dependent manner at nontoxic concentrations. aacrjournals.orgmedchemexpress.commedchemexpress.com The IC50 value for this compound in inhibiting VEGF-induced tube formation is 33 nmol/L. aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.com This potency is similar to its potency in inhibiting proliferation in FGFR-dependent cell lines. aacrjournals.orgaacrjournals.orgnih.gov Studies have also shown that this compound suppresses VEGFR signaling in HUVEC cells. aacrjournals.orgresearchgate.netmedchemexpress.commedchemexpress.com

Impact on Endothelial Cell Proliferation and Migration

This compound has been shown to inhibit processes critical for angiogenesis, specifically affecting endothelial cells. In cellular assays, this compound inhibited VEGFR-induced tube formation in human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner with an IC50 value of 33 nM. aacrjournals.orgresearchgate.netnih.govmedchemexpress.commedchemexpress.comcaymanchem.comresearchgate.net This indicates that this compound can efficiently suppress the formation of new blood vessels, a process essential for tumor growth and metastasis. The inhibition of endothelial tubule formation occurred at non-toxic concentrations. medchemexpress.com

In Vivo Anti-Tumor Efficacy in Xenograft and Syngeneic Models

In vivo studies using both xenograft and syngeneic models have demonstrated the strong anti-tumor activity of this compound. medkoo.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.gov

This compound has shown significant anti-tumor activity in subcutaneous xenograft models dependent on FGFR signaling. These models include H1581 (FGFR1 amplified), KMS11 (FGFR-dependent), RT4 (FGFR3-TACC3 fusion), and SNU16 (FGFR2 amplified) xenografts. aacrjournals.orgaacrjournals.orgmedchemexpress.comcaymanchem.com Treatment with this compound for 21 consecutive days significantly inhibited tumor growth compared to vehicle-treated mice. aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.com

In the RT4 xenograft model, treatment with this compound resulted in dose-dependent tumor growth inhibition (TGI). aacrjournals.orgaacrjournals.orgmedchemexpress.com At doses of 20 mg/kg/day and 40 mg/kg/day, the observed TGI values were 37% and 92%, respectively. aacrjournals.orgmedchemexpress.commedchemexpress.com this compound also demonstrated anti-tumor activity in H1581 and KMS11 subcutaneous xenograft models. aacrjournals.orgaacrjournals.org Furthermore, in the SNU16 model, the reduction in tumor growth was accompanied by the suppression of FGFR signaling within the tumors, suggesting that the anti-tumor activity in these models is attributable to the inhibition of FGFR signaling in vivo. aacrjournals.orgaacrjournals.orgcaymanchem.com

Here is a summary of the tumor growth inhibition observed in FGFR-dependent xenograft models:

Xenograft ModelFGFR AlterationTreatment DurationObserved TGI (%) (Selected Doses)Reference
RT4FGFR3-TACC3 fusion21 days37% (20 mg/kg), 92% (40 mg/kg) aacrjournals.orgmedchemexpress.commedchemexpress.com
SNU16FGFR2 amplification12 daysReduction in growth (30 mg/kg) aacrjournals.orgresearchgate.netcaymanchem.com
H1581FGFR1 amplification21 daysAnti-tumor activity aacrjournals.orgaacrjournals.org
KMS11FGFR-dependent21 daysAnti-tumor activity aacrjournals.orgaacrjournals.org

In addition to FGFR-driven models, this compound has shown strong anti-tumor activity in angiogenic xenograft models. medkoo.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.gov This activity is linked to its ability to suppress angiogenesis in vivo, as evidenced by a decrease in CD31 expression in tumor sections from treated animals, indicating reduced microvessel density. aacrjournals.org

Preclinical studies have demonstrated that this compound effectively inhibits primary tumor growth in various models. medkoo.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.gov This includes the significant reduction in tumor volumes observed in FGFR-dependent xenografts like RT4 and SNU16, as well as in angiogenic models such as the Renca orthotopic syngeneic model. aacrjournals.orgaacrjournals.orgresearchgate.netmedchemexpress.commedchemexpress.com In the Renca model, oral treatment with this compound for 21 days resulted in primary TGI values of 39%, 58%, and 75% at doses of 7, 20, and 40 mg/kg, respectively. medchemexpress.commedchemexpress.com

Here is a summary of primary tumor growth inhibition in the Renca syngeneic model:

ModelTreatment DurationObserved TGI (%) (Selected Doses)Reference
Renca (orthotopic)21 days39% (7 mg/kg), 58% (20 mg/kg), 75% (40 mg/kg) medchemexpress.commedchemexpress.com

This compound has also been shown to inhibit metastatic tumor growth, particularly in highly angiogenesis-dependent models such as the kidney capsule syngeneic model (Renca). medkoo.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.gov Studies using the orthotopic Renca model demonstrated that this compound inhibited the formation of lung metastasis, as quantified by counting the number of lung nodules at necropsy. aacrjournals.orgmedchemexpress.commedchemexpress.com This effect on metastasis further underscores the anti-angiogenic and anti-tumor potential of this compound.

Inhibition of Primary Tumor Growth

Immunomodulatory Effects within the Tumor Microenvironment in Preclinical Models

Beyond its direct effects on tumor cells and angiogenesis, preclinical studies suggest that this compound can also induce favorable changes in the tumor microenvironment, potentially activating anti-tumor immunity. medkoo.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.govmedchemexpress.com Potent anti-tumor activity observed in the subcutaneous Renca syngeneic model correlated with immune modulation. medkoo.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.govmedchemexpress.com This included a marked decrease in the expression of immune checkpoints PD-1 and PD-L1 on CD8 T cells and NK cells. medkoo.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.govmedchemexpress.com Additionally, treatment with this compound led to increased activation of CD8 T cells. medkoo.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.gov These findings suggest that this compound may enhance the anti-tumor immune response within the tumor microenvironment.

Here is a summary of observed immunomodulatory effects in the Renca syngeneic model:

Immune Cell TypeEffect of this compound TreatmentReference
CD8 T cellsMarked decrease in PD-1 and PD-L1 expression, increased activation medkoo.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.govmedchemexpress.com
NK cellsMarked decrease in PD-1 and PD-L1 expression medkoo.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.govmedchemexpress.com

Analysis of Immune Checkpoint Expression (e.g., PD-1, PD-L1)

Preclinical investigations into the anti-tumor activity of this compound have included analysis of its effects on the expression of immune checkpoints within the tumor microenvironment. Studies using a subcutaneous syngenic Renca tumor model showed that potent anti-tumor activity correlated with immune modulation. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net

Specifically, treatment with this compound led to a marked decrease in the expression of immune checkpoints PD-1 and PD-L1 on CD8 T cells and NK cells. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netresearchgate.net This reduction in immune checkpoint expression suggests a potential mechanism by which this compound contributes to an anti-tumor immune response. aacrjournals.org Furthermore, in vitro treatment of Renca cells with this compound reduced PD-L1 expression on these tumor cells. aacrjournals.org

The following table summarizes the observed effects of this compound on PD-1 and PD-L1 expression on key immune cell populations in the Renca syngenic model:

Immune Cell PopulationImmune CheckpointEffect of this compound Treatment
CD8 T cellsPD-1Marked decrease in expression
CD8 T cellsPD-L1Marked decrease in expression
NK cellsPD-1Marked decrease in expression
NK cellsPD-L1Marked decrease in expression

Assessment of Immune Cell Activation (e.g., CD8 T cells, NK cells)

In addition to its effects on immune checkpoint expression, preclinical studies have assessed the impact of this compound on the activation of immune cells, particularly CD8 T cells and NK cells, within the tumor microenvironment.

Studies in the subcutaneous Renca syngenic model indicated that this compound administration resulted in immune activation. aacrjournals.orgresearchgate.netresearchgate.net This was evidenced by an observed increase in the activation of CD8 T cells. aacrjournals.orgnih.govresearchgate.net Analysis of tumor-infiltrating lymphocytes (TILs) revealed a concomitant increase in Interferon-gamma (IFNγ) expression on both CD8 T cells and NK cells, further indicating immune activation within the tumor due to this compound treatment. aacrjournals.orgresearchgate.net

The observed increase in IFNγ-positive CD8 T cells and NK cells in the tumor is consistent with an enhanced anti-tumor immune response. aacrjournals.org These findings suggest that this compound not only directly inhibits tumor growth through targeting FGFR and VEGFR but also modulates the tumor immune microenvironment to favor an anti-tumor response by reducing immune checkpoint expression and increasing the activation of cytotoxic immune cells like CD8 T cells and NK cells. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net

The following table summarizes the observed effects of this compound on the activation of key immune cell populations in the Renca syngenic model:

Immune Cell PopulationActivation Marker/IndicatorEffect of this compound Treatment
CD8 T cellsActivationIncreased activation
CD8 T cellsIFNγ expressionIncreased expression
NK cellsIFNγ expressionIncreased expression

Molecular and Cellular Mechanisms of Resistance to Fgfr/vegfr Inhibition and Odm 203

Adaptive Resistance Mechanisms to VEGFR Inhibition and Compensatory FGFR Pathway Activation

Adaptive resistance to VEGFR inhibition is a well-documented phenomenon where tumors initially responsive to anti-VEGF/VEGFR therapies develop alternative mechanisms to sustain angiogenesis and tumor growth. A key mechanism involves the compensatory activation of the FGFR pathway. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netresearchgate.netnih.govaacrjournals.orgaacrjournals.orgaacrjournals.org Studies in preclinical models, such as the RIP-Tag2 mouse model of islet cell carcinogenesis, have shown that while anti-VEGFR2 treatment initially reduces vascular density, tumors can exhibit angiogenic rebound associated with increased basic FGF (bFGF) expression. aacrjournals.orgmdpi.com This suggests that tumors can switch their dependency from the VEGF pathway to the FGF pathway under selective pressure from VEGFR inhibition. aacrjournals.orgaacrjournals.orgmdpi.com The complementary and overlapping functions of FGFR and VEGFR signaling in angiogenesis provide a rationale for targeting both pathways to circumvent this adaptive resistance. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netresearchgate.netaacrjournals.orgaacrjournals.orgorionpharma.com ODM-203, as a dual FGFR and VEGFR inhibitor, is designed to address this compensatory signaling by simultaneously blocking both pathways. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netresearchgate.netmedchemexpress.comaacrjournals.org

Intrinsic Resistance Mechanisms to FGFR Inhibition

Intrinsic resistance refers to pre-existing mechanisms within cancer cells or the tumor microenvironment that limit the initial response to FGFR inhibitors. This can occur in a substantial proportion of patients, leading to minimal clinical benefit from selective FGFR inhibitors. biorxiv.orgnih.gov Concurrent alterations, particularly the amplification of genes encoding other receptor tyrosine kinases (RTKs) or their downstream signaling components, can contribute to intrinsic resistance. researchgate.net For instance, activation of alternative signaling pathways can provide bypass mechanisms that sustain cell proliferation and survival despite FGFR blockade. nih.govaccscience.comaacrjournals.orgtandfonline.comfrontiersin.org Studies have shown that some cancer cells with activating FGFR3 mutations or fusions exhibit intrinsic resistance to selective FGFR inhibitors due to pre-existing dependencies on other pathways, such as EGFR signaling. biorxiv.orgaacrjournals.orgoaepublish.com In these cases, EGFR is able to repress FGFR3 expression, contributing to the resistance. oaepublish.com

Acquired Resistance Pathways in Preclinical Models

Acquired resistance develops after an initial response to FGFR or VEGFR inhibitors, leading to disease progression. Preclinical models, including cell lines and xenografts, have been instrumental in identifying the diverse mechanisms underlying acquired resistance. nih.govaccscience.comaacrjournals.orgtandfonline.comoaepublish.commdpi.com

Secondary Activation of Alternative Signaling Pathways (e.g., PI3K-AKT)

Activation of alternative intracellular signaling pathways is a common mechanism of acquired resistance to FGFR inhibitors. nih.govaccscience.comaacrjournals.orgtandfonline.comoaepublish.commdpi.com The PI3K-AKT pathway is frequently implicated in this context. aacrjournals.orgtandfonline.comfrontiersin.orgnih.govresearchgate.net Studies using FGFR inhibitor-resistant cell lines have shown increased phosphorylation and activation of Akt and its downstream targets. nih.gov For example, in DMS114 (FGFR1 amplified) and RT112 (FGFR3 fusion/amplified) cell lines resistant to the FGFR inhibitor BGJ398, elevated levels of phosphorylated Akt and GSK3 were observed. nih.gov Inhibition of the Akt pathway was shown to restore sensitivity to the FGFR inhibitor in these resistant cell lines, suggesting a direct role for Akt activation in mediating acquired resistance. nih.gov Similarly, alterations in the PI3K/mTOR pathway have been detected in patients progressing on selective FGFR inhibitors. aacrjournals.orgtandfonline.com Beyond PI3K-AKT, other pathways like MAPK/ERK, MET, and ERBB3 have also been shown to be activated in resistant cells, providing bypass signaling that circumvents FGFR inhibition. aacrjournals.orgtandfonline.comfrontiersin.orgoaepublish.commdpi.comresearchgate.net

Role of Autophagy and AMPK/mTOR Signaling in Resistance Development

Autophagy, a cellular process involving the degradation and recycling of cellular components, and the AMPK/mTOR signaling pathway, a key regulator of cell growth and metabolism, have been implicated in the development of resistance to various cancer therapies, including potentially anti-angiogenic treatments. Increased hypoxia-induced autophagy has been suggested as a mechanism of resistance to VEGF/VEGFR inhibition. nih.gov While the direct role of autophagy and the AMPK/mTOR pathway specifically in the context of resistance to FGFR/VEGFR inhibition and the impact of this compound on these mechanisms require further detailed investigation, the involvement of the PI3K/mTOR pathway in acquired resistance to FGFR inhibitors has been noted in clinical and preclinical settings. aacrjournals.orgtandfonline.com

Emergence of Novel FGFR or VEGFR Gene Alterations in Resistant Models

The emergence of secondary mutations within the FGFR or VEGFR genes is a significant mechanism of acquired resistance, particularly to targeted therapies. researchgate.netnih.govaccscience.comaacrjournals.orgtandfonline.comaacrjournals.orgnih.gov These on-target mutations can alter the drug binding site, reducing the inhibitor's affinity and effectiveness. accscience.comtandfonline.comaacrjournals.orgnih.gov In FGFR-driven cancers, secondary mutations in the kinase domain of FGFRs are frequently observed upon progression on selective FGFR inhibitors. researchgate.netaacrjournals.orgtandfonline.comaacrjournals.org Common examples include mutations affecting the molecular brake (e.g., N550) and gatekeeper residues (e.g., V565 in FGFR2, V561 in FGFR1), which can impair drug binding through steric hindrance or other mechanisms. aacrjournals.orgtandfonline.commdpi.comaacrjournals.orgnih.govmdpi.com Longitudinal genomic studies using circulating tumor DNA or tumor biopsies have provided evidence for the complexity and polyclonality of these acquired FGFR2 kinase domain mutations in patients treated with FGFR inhibitors. researchgate.netaacrjournals.orgaacrjournals.org While the emergence of specific VEGFR gene alterations as a primary resistance mechanism to VEGFR inhibitors is less extensively documented compared to FGFR mutations, down-regulation of VEGFR2 expression has been observed in resistant endothelial cells in preclinical models. iiarjournals.org The ability of dual inhibitors like this compound to overcome resistance driven by specific FGFR or VEGFR mutations would depend on their binding profile and activity against these altered kinases.

Molecular Signatures Associated with Resistance in In Vitro and In Vivo Settings

Identifying molecular signatures associated with resistance to FGFR/VEGFR inhibition in preclinical models is crucial for predicting response and developing strategies to overcome resistance. In vitro studies using resistant cell lines and in vivo studies using xenograft or syngeneic models have revealed various molecular changes correlated with resistance. biorxiv.orgaacrjournals.orgtandfonline.comoaepublish.commdpi.comnih.govresearchgate.netiiarjournals.org

Molecular signatures of resistance can include:

Activation or upregulation of alternative signaling pathways (e.g., increased phosphorylation of Akt, ERK, MET, ERBB3). aacrjournals.orgtandfonline.comfrontiersin.orgoaepublish.commdpi.comnih.govresearchgate.net

Emergence of secondary FGFR or VEGFR mutations. researchgate.netaacrjournals.orgtandfonline.comaacrjournals.orgnih.gov

Changes in gene expression profiles, potentially indicating a shift towards a mesenchymal phenotype (Epithelial-Mesenchymal Transition - EMT). accscience.comfrontiersin.orgmdpi.comresearchgate.net

Alterations in the tumor microenvironment, including changes in immune cell infiltration or expression of immune checkpoints. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net

Studies on this compound have shown its efficacy in suppressing proliferation in FGFR-dependent cell lines and inhibiting VEGFR-induced tube formation in endothelial cells, indicating its activity against key pathways involved in tumor growth and angiogenesis. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netresearchgate.netmedchemexpress.comcaymanchem.com Preclinical in vivo studies with this compound in FGFR-dependent xenograft models (e.g., RT4, SNU16) and angiogenic xenograft models (e.g., Renca) have demonstrated strong antitumor activity and suppression of FGFR signaling within tumors. aacrjournals.orgaacrjournals.orgresearchgate.netmedchemexpress.comcaymanchem.com Furthermore, this compound has shown the ability to inhibit metastatic tumor growth in an angiogenesis-dependent model. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netresearchgate.net

Data from preclinical studies with this compound have provided insights into its potency against FGFR and VEGFR kinases.

Kinase FamilySubtypeIC50 (nM)Reference
FGFRFGFR111 medchemexpress.com
FGFR216 medchemexpress.com
FGFR36 medchemexpress.com
FGFR435 medchemexpress.com
VEGFRVEGFR19 medchemexpress.com
VEGFR226 medchemexpress.com
VEGFR35 medchemexpress.com
VEGFR435 medchemexpress.com

Note: IC50 values represent the half-maximal inhibitory concentration.

In cellular assays, this compound inhibits proliferation in FGFR-dependent cell lines with IC50 values ranging from 50 to 150 nM, and inhibits VEGF-induced tube formation with an IC50 of 33 nM, demonstrating equipotent activity against both pathways in cellular contexts. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netresearchgate.netmedchemexpress.comcaymanchem.com

While specific data detailing how this compound directly overcomes each specific acquired resistance mechanism (like PI3K-AKT activation or specific gatekeeper mutations) in preclinical models is not extensively detailed in the provided search results, its dual targeting of both FGFR and VEGFR pathways provides a strong rationale for its potential to address resistance mechanisms that involve compensatory signaling between these pathways or rely on the continued activity of both for tumor survival and angiogenesis. The observed antitumor activity in models where FGFR or angiogenesis is a driver suggests its potential utility in settings where these pathways are active, including in the context of resistance to single-pathway inhibitors.

Strategies for Overcoming Resistance and Enhancing Therapeutic Efficacy in Preclinical Systems

Combination Therapy Approaches in In Vitro Models

Combining ODM-203 with other therapeutic agents in in vitro settings allows for the investigation of synergistic effects and the identification of potential drug combinations to overcome resistance mechanisms.

Synergistic Inhibition with HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that can influence gene expression and modulate various cellular processes, including cell cycle arrest, differentiation, and apoptosis mdpi.com. Preclinical studies have explored the potential for synergistic interactions between HDAC inhibitors and other targeted therapies mdpi.commdpi.com. While direct in vitro data specifically on the synergistic inhibition of this compound with HDAC inhibitors was not prominently found in the search results, the rationale for such combinations exists. HDAC inhibitors have been shown to have antitumor effects in combination with vascular endothelial growth factor (VEGF) inhibitors in preclinical and clinical studies google.comnih.gov. Given that this compound inhibits both FGFR and VEGFR, combining it with an HDAC inhibitor could potentially offer a synergistic approach by simultaneously targeting angiogenesis and modulating epigenetic landscapes to enhance cell death or overcome resistance mechanisms. HDAC inhibitors can influence the tumor microenvironment and immune responses, which could also complement the activity of this compound mdpi.commdpi.com.

Co-targeting of Downstream or Parallel Pathways (e.g., STAT3)

Resistance to FGFR and VEGFR inhibitors can occur through the activation of alternative signaling pathways that bypass the primary inhibition d-nb.infonih.gov. Targeting these compensatory pathways in combination with this compound is a promising strategy. Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently hyperactivated in various cancers and plays crucial roles in proliferation, survival, angiogenesis, and immunosuppression nih.govresearchgate.netfrontiersin.org. STAT3 can be activated by upstream growth factor kinases and cytokine receptors, and its activation can lead to the transcription of genes involved in proliferation, survival, and angiogenesis, potentially providing an escape route from FGFR and VEGFR inhibition nih.govfrontiersin.org. Targeting the STAT3 pathway has emerged as a potential therapeutic strategy for numerous cancers nih.govresearchgate.net. While specific in vitro studies combining this compound and STAT3 inhibitors were not detailed in the search results, the rationale for co-targeting STAT3 in the context of FGFR/VEGFR inhibition is supported by the role of STAT3 in promoting angiogenesis and potentially mediating resistance to anti-angiogenic therapies nih.govresearchgate.netfrontiersin.org. Preclinical studies have investigated STAT3 inhibitors in combination with other targeted therapies nih.govresearchgate.netfrontiersin.org.

Combination Therapy Approaches in In Vivo Models

Translating promising in vitro combinations to in vivo models is essential to assess their efficacy in a more complex tumor microenvironment. In vivo studies with this compound have demonstrated its strong antitumor activity in various xenograft and syngeneic models aacrjournals.orgaacrjournals.orgnih.govresearchgate.netmedchemexpress.com. These models include FGFR-dependent xenografts (e.g., RT4, SNU16) and angiogenic models (e.g., Renca) aacrjournals.orgaacrjournals.orgmedchemexpress.com.

One study reported that potent antitumor activity of this compound in a subcutaneous syngeneic model correlated with immune modulation in the tumor microenvironment, indicated by a decrease in immune checkpoints PD-1 and PD-L1 on CD8 T cells and NK cells, and increased activation of CD8 T cells aacrjournals.orgaacrjournals.orgresearchgate.net. This suggests a potential for combining this compound with immunotherapy agents, although specific combination therapy data with this compound in vivo were not extensively detailed in the provided search results. The concept of combining FGFR/VEGFR inhibitors with immunotherapy is supported by the role of these pathways in modulating the tumor microenvironment and immune responses aacrjournals.orgaacrjournals.orgresearchgate.net.

In vivo studies have shown that this compound significantly inhibited tumor growth in FGFR-dependent xenografts like RT4 in a dose-dependent manner. For instance, in RT4 xenografts, treatment with 20 mg/kg/day and 40 mg/kg/day of this compound resulted in 37% and 92% tumor growth inhibition (TGI), respectively aacrjournals.orgaacrjournals.orgmedchemexpress.com.

Table 1: Tumor Growth Inhibition (TGI) of this compound in RT4 Xenografts

ModelTreatment Dose (mg/kg/day)Tumor Growth Inhibition (TGI %)
RT4 Xenograft2037
RT4 Xenograft4092

Data extracted from search results aacrjournals.orgaacrjournals.orgmedchemexpress.com.

Investigation of Novel Molecular Targets to Circumvent this compound Resistance

Understanding the mechanisms by which cancer cells develop resistance to this compound is critical for identifying novel therapeutic targets. Mechanisms of resistance to FGFR-TKIs can include gatekeeper mutations, activation of alternative signaling pathways, and lysosome-mediated TKI sequestration d-nb.infonih.gov. Given that this compound is a dual FGFR/VEGFR inhibitor, resistance could also involve compensatory activation of other angiogenic pathways or downstream signaling nodes.

Research into overcoming FGFR-TKI resistance has explored targeting lysosomes or inhibiting survival autophagy, which can be activated via pathways like AMPK/mTOR signaling d-nb.info. While specific novel targets to circumvent this compound resistance were not detailed in the provided search results, the general strategies for overcoming FGFR-TKI resistance, such as targeting compensatory pathways or mechanisms of drug sequestration, are relevant d-nb.infonih.gov. Identifying and targeting these escape mechanisms could restore sensitivity to this compound or enhance the effectiveness of combination therapies.

Advanced Methodological Approaches for Investigating Odm 203 in Academic Research

In Vitro Cellular Assays for Efficacy and Selectivity

In vitro cellular assays are fundamental tools in the initial characterization of compounds like ODM-203, providing insights into their direct effects on cellular behavior, signaling pathways, and viability. These assays are crucial for assessing the compound's potency and selectivity against its intended targets and for identifying potential off-target effects.

High-Throughput Screening Methodologies for Drug Discovery

High-throughput screening (HTS) methodologies are employed to rapidly assess the activity of large libraries of compounds against specific biological targets or phenotypic endpoints. While direct HTS data specifically for this compound's initial discovery were not detailed in the search results, the compound's identification as a selective FGFR/VEGFR inhibitor with activity in the low nanomolar range suggests that such screening approaches likely played a role in its identification and initial characterization. aacrjournals.orgnih.govaacrjournals.org HTS allows for the rapid evaluation of compound libraries to identify hits that modulate the activity of FGFR and VEGFR kinases or downstream signaling pathways, forming the basis for further, more detailed investigation.

Cell Line Panel Characterization and Drug Sensitivity Profiling

Characterizing panels of diverse cancer cell lines and profiling their sensitivity to this compound is a key approach to understand which cellular contexts are most responsive to the compound. Studies have shown that this compound potently inhibits FGFR signaling and proliferation in several FGFR-dependent cell lines, including H1581 (lung cancer), SNU-16 (stomach cancer), and RT4 (bladder cancer) cells. caymanchem.commedchemexpress.comaacrjournals.orgmedchemexpress.comaacrjournals.orgselleckchem.com The sensitivity of these cell lines to this compound is often correlated with their dependency on FGFR signaling due to genetic alterations such as amplification or overexpression of FGFR subtypes (FGFR1, FGFR2, or FGFR3). aacrjournals.orgaacrjournals.org

Data on the inhibitory concentration 50% (IC₅₀) values for this compound in these cell lines provide a quantitative measure of its potency in inhibiting cell proliferation.

Table 1: this compound Inhibition of Cell Proliferation in FGFR-Dependent Cell Lines

Cell LineCancer TypeFGFR AlterationProliferation IC₅₀ (nM)Source
H1581Lung CancerFGFR1 amplification aacrjournals.org104 caymanchem.commedchemexpress.commedchemexpress.com
SNU-16Stomach CancerFGFR2 dependent aacrjournals.org132 caymanchem.commedchemexpress.commedchemexpress.com
RT4Bladder CancerFGFR3 dependent aacrjournals.org192 caymanchem.commedchemexpress.commedchemexpress.com

These studies indicate that this compound effectively suppresses the growth of cell lines reliant on aberrant FGFR signaling. aacrjournals.orgaacrjournals.org Conversely, cell lines without identified defects in FGFR expression or signaling were generally unaffected by this compound treatment at concentrations up to 3 µmol/L, further supporting its target-specific activity. aacrjournals.orgaacrjournals.orgselleckchem.com

Immunoblotting and ELISA for Protein Phosphorylation and Expression Analysis

Immunoblotting (Western blotting) and Enzyme-Linked Immunosorbent Assays (ELISA) are crucial techniques for analyzing protein expression levels and, particularly relevant for kinase inhibitors like this compound, the phosphorylation status of target proteins and downstream signaling molecules. camlab.co.uknih.govintegra-biosciences.com

Studies on this compound have utilized Western blotting to demonstrate its ability to suppress the phosphorylation of FGFR in FGFR-dependent cell lines, such as SNU16 cells. aacrjournals.orgresearchgate.net This provides direct evidence of the compound's inhibitory effect on the kinase activity of FGFR. Similarly, Western blotting has been used to show that this compound suppresses VEGFR phosphorylation in human umbilical vein endothelial cells (HUVECs), which are dependent on VEGFR signaling for processes like tube formation. medchemexpress.comaacrjournals.orgmedchemexpress.comresearchgate.net The suppression of phosphorylation of downstream targets, such as FGFR substrate 2 (FRS2), has also been assessed using Western blotting, correlating with the antiproliferative activity of this compound in FGFR-dependent cell lines. aacrjournals.org

ELISA can also be used to quantify the levels of specific proteins or their phosphorylated forms, offering a quantitative alternative or complement to Western blotting. camlab.co.uknih.govintegra-biosciences.com While specific ELISA data for this compound's effects on protein phosphorylation were not prominently featured in the search results, ELISA is a standard method for such analyses in the context of kinase inhibitor research.

Development and Utilization of Physiologically Relevant Preclinical Models

Preclinical models, particularly xenograft and syngeneic models, are essential for evaluating the in vivo efficacy of compounds and studying their effects in a more complex, physiologically relevant environment.

Patient-Derived Xenograft (PDX) Model Generation and Characterization

Patient-Derived Xenograft (PDX) models involve implanting tumor tissue directly from a patient into immunocompromised mice. These models are considered more clinically relevant than standard cell line-derived xenografts as they retain many of the characteristics of the original patient tumor, including histological architecture, genetic mutations, and heterogeneity. google.comdtic.mil

While the search results mention the use of xenograft models dependent on FGFR-1, FGFR-2, or FGFR-3 to demonstrate this compound's antitumor activity, and also refer to the assembly of PDX models to evaluate FGFR inhibitors, specific detailed data on the generation and characterization of PDX models specifically for this compound were not extensively provided. aacrjournals.orgnih.govgoogle.comnih.gov However, the principle involves implanting patient tumor fragments into mice and allowing them to engraft and grow. Characterization of these PDX models typically includes histological analysis, genetic and molecular profiling (including assessment of FGFR and VEGFR status), and growth rate monitoring. The response of these characterized PDX models to this compound treatment can then be evaluated to assess its efficacy in a context that more closely mirrors human cancer. Studies have shown that this compound exhibits strong antitumor activity in FGFR-dependent xenograft models, which supports the rationale for evaluating its activity in PDX models with relevant molecular characteristics. caymanchem.commedchemexpress.comaacrjournals.orgnih.govaacrjournals.orgselleckchem.com

Organoid Models for Drug Sensitivity and Resistance Studies

Organoid models, particularly patient-derived organoids (PDOs), represent a significant advancement in preclinical cancer research due to their ability to recapitulate key characteristics of patient tumors, including cellular heterogeneity and aspects of the tumor microenvironment thno.org. This makes them valuable tools for studying tumor biology, investigating mechanisms of drug resistance, and assessing drug sensitivity in a more physiologically relevant context compared to traditional 2D cell cultures thno.org.

In the context of this compound, organoid models can be utilized to evaluate the compound's efficacy across a diverse range of tumor types harboring different FGFR and VEGFR alterations. By establishing organoid lines from patients with varying genetic backgrounds and treatment histories, researchers can assess the intrinsic sensitivity or resistance of these models to this compound. Furthermore, organoid models can be subjected to prolonged exposure to this compound to mimic the development of acquired resistance observed in clinical settings. Subsequent molecular analyses of these resistant organoids can help identify the genetic and molecular changes that confer resistance.

For instance, studies using organoids have been instrumental in identifying molecular pathways and genes involved in treatment responsiveness and resistance to various cancer therapies nih.gov. While specific detailed research findings on this compound sensitivity and resistance using organoid models were not extensively available in the provided search results, the general applicability of organoid models for such studies is well-established in cancer research thno.org. These models allow for the assessment of drug response in a 3D environment that better mimics the in vivo situation, providing more predictive data for clinical outcomes.

Genetically Engineered Mouse Models (GEMMs) for Pathway Dissection

Genetically Engineered Mouse Models (GEMMs) are indispensable tools in cancer research for their ability to develop de novo tumors within a native immune-proficient microenvironment, closely mimicking the natural history and complexity of human cancers embopress.org. Unlike xenograft models, GEMMs display genetic heterogeneity and can spontaneously progress to metastatic disease, making them superior for preclinical research aimed at understanding tumor initiation, progression, and treatment response embopress.org.

For investigating this compound, GEMMs can be engineered to harbor specific genetic alterations in FGFR or VEGFR pathways that are relevant to human cancers responsive to or resistant to this class of inhibitors. By introducing or modifying genes in a controlled manner, researchers can dissect the specific roles of these pathways in tumor development and their contribution to sensitivity or resistance to this compound treatment.

Studies utilizing GEMMs have been successful in validating candidate cancer genes and drug targets, assessing therapy efficacy, and evaluating mechanisms of drug resistance embopress.org. For example, GEMMs have been used to identify genetic determinants of resistance to targeted therapies and to evaluate novel combination strategies embopress.org. While the provided search results mention in vivo studies of this compound in mouse xenograft models showing antitumor activity and reduction of tumor growth and phosphorylation of FGFR caymanchem.commedchemexpress.com, specific details on the use of GEMMs for detailed pathway dissection related to this compound resistance were not prominently featured. However, the principle of using GEMMs to study the impact of specific genetic alterations on drug response is a standard approach in preclinical oncology embopress.org.

GEMMs can be particularly valuable for studying how the tumor microenvironment, including immune cells, influences the response to this compound, as these models develop tumors within an intact immune system embopress.org. This is relevant given that this compound has been shown to activate immune responses in the tumor microenvironment in mouse models medchemexpress.com.

Molecular Profiling Techniques for Resistance Mechanism Elucidation

The development of resistance to targeted therapies like this compound is a major challenge in cancer treatment. Molecular profiling techniques are crucial for identifying the mechanisms underlying both intrinsic and acquired resistance. These techniques allow for a comprehensive analysis of the molecular landscape of resistant tumors or cell models, revealing alterations at the genomic, transcriptomic, and proteomic levels.

Genomic Sequencing (e.g., RNA-Seq, Exome Sequencing) of Resistant Models

Genomic sequencing technologies, such as RNA sequencing (RNA-Seq) and Whole Exome Sequencing (WES), are powerful tools for identifying genetic alterations associated with drug resistance plos.orgcd-genomics.com.

RNA-Seq provides a global view of gene expression and can identify changes in transcript levels, gene fusions, and alternative splicing events that may contribute to resistance plos.org. By comparing the transcriptomes of this compound-sensitive and -resistant models (e.g., cell lines, organoids, or GEMM-derived tumors), researchers can identify differentially expressed genes and activated pathways in resistant cells. For instance, RNA-Seq has been used to identify genomic variants and differentially expressed genes in the context of drug resistance in other biological systems plos.org.

Whole Exome Sequencing (WES) focuses on the protein-coding regions of the genome, which are where most known disease-causing mutations are located cd-genomics.comnih.gov. WES can identify somatic mutations, copy number alterations, and other genomic variations that may emerge or become enriched in resistant tumor populations upon exposure to this compound cd-genomics.com. Comparing WES data from pre-treatment and post-treatment samples or from sensitive and resistant models can pinpoint genetic drivers of resistance. WES is a potent tool to unravel the intricate relationships between genetic variants and disease mechanisms cd-genomics.com.

Proteomic and Phosphoproteomic Analysis to Identify Compensatory Signaling

Proteomic and phosphoproteomic analyses provide insights into the protein landscape and the activation status of signaling pathways, respectively, which are critical for understanding cellular function and drug resistance researchgate.netfrontiersin.org.

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions frontiersin.org. By comparing the proteomes of this compound-sensitive and -resistant models, researchers can identify changes in protein expression that may underlie resistance mechanisms. This could include increased levels of drug efflux pumps, activation of alternative survival pathways, or changes in the tumor microenvironment.

Phosphoproteomics specifically focuses on protein phosphorylation, a key post-translational modification that regulates the activity of many proteins, particularly those involved in signaling cascades researchgate.netfrontiersin.org. Aberrant activation of compensatory signaling pathways is a common mechanism of acquired resistance to targeted therapies nih.gov. By analyzing the phosphoproteome of resistant models, researchers can identify kinases and signaling nodes that become activated upon this compound treatment failure researchgate.net. This can reveal alternative pathways that bypass the drug's inhibitory effect. For example, phosphoproteomic analysis has been used to identify activated signaling axes, such as the PAK2/β-catenin pathway, driving resistance to other targeted therapies researchgate.net.

Quantitative proteomic and phosphoproteomic approaches, often utilizing mass spectrometry-based techniques, allow for the identification and quantification of thousands of proteins and phosphorylation sites in a single experiment frontiersin.org. This comprehensive data can reveal complex changes in protein networks associated with this compound resistance.

Bioinformatic Approaches for Integrated Data Analysis

The various molecular profiling techniques generate large and complex datasets (genomic, transcriptomic, proteomic, phosphoproteomic). Bioinformatic approaches are essential for integrating and analyzing these multi-omics datasets to gain a holistic understanding of this compound resistance mechanisms mdpi.comresearchgate.net.

Integrated data analysis involves combining data from different levels (e.g., correlating gene expression changes with protein abundance or phosphorylation events) to identify key molecular events and pathways associated with resistance mdpi.com. Bioinformatic tools and pipelines are used for tasks such as:

Data cleaning and normalization: Ensuring data quality and comparability across different experiments and platforms.

Statistical analysis: Identifying statistically significant changes in gene expression, protein levels, or phosphorylation sites between sensitive and resistant models.

Pathway and network analysis: Mapping the identified molecular changes onto known biological pathways and protein interaction networks to identify dysregulated processes and key regulatory nodes researchgate.net. This can help in understanding how compensatory signaling pathways are activated.

Variant annotation and functional prediction: Interpreting the potential functional impact of identified genomic alterations cd-genomics.com.

Machine learning and data mining: Developing predictive models to identify biomarkers of response or resistance to this compound based on integrated molecular profiles.

Integrated bioinformatic analysis has been shown to provide added value in elucidating complex disease mechanisms by combining data from different omics layers mdpi.com. This approach can help prioritize candidate genes, proteins, or pathways for further functional validation and potentially identify novel therapeutic targets to overcome this compound resistance. Bioinformatic analysis plays a crucial role in converting sequencing data into actionable results and annotating detected variants amp.org.

Future Research Trajectories and Conceptual Frameworks in Odm 203 Preclinical Studies

Elucidating the Comprehensive Landscape of Resistance Mechanisms

Understanding the mechanisms by which tumors develop resistance to targeted therapies is crucial for improving treatment outcomes. Preclinical data suggest that activation of FGFR signaling can serve as a compensatory angiogenic signal and potentially contribute to the development of resistance to VEGFR inhibition. aacrjournals.orgnih.govmedchemexpress.com Similarly, resistance to FGFR inhibitors can involve the reactivation of downstream signaling pathways such as MAPK (pERK1/2) or the co-occurrence of other oncogenic drivers like MET. mdpi.com

Future preclinical studies should focus on comprehensively mapping the potential resistance mechanisms to dual FGFR/VEGFR inhibition by ODM-203. This could involve:

Developing and characterizing in vitro and in vivo models of acquired resistance to this compound.

Utilizing genetic and molecular profiling techniques to identify alterations (mutations, amplifications, pathway activation) associated with resistance in these models.

Investigating the role of tumor heterogeneity and the dynamic interplay between different signaling pathways in the emergence of resistance.

By elucidating these mechanisms, researchers can identify potential biomarkers of resistance and develop strategies to overcome or prevent it.

Designing Rational Combination Therapies Based on Preclinical Insights

The rationale for dual inhibition of FGFR and VEGFR pathways is based on their synergistic roles in promoting tumor vascularization and growth, and the potential for one pathway to compensate for the inhibition of the other. aacrjournals.orgnih.govmedchemexpress.comaacrjournals.orgnih.govecancer.org Preclinical studies have shown strong antitumor activity of this compound in both FGFR-dependent and angiogenic xenograft models. aacrjournals.orgmedchemexpress.comaacrjournals.orgnih.gov

Future preclinical research should focus on designing rational combination therapies to enhance the efficacy of this compound and overcome potential resistance. Based on observed resistance mechanisms to similar inhibitors, potential combination strategies could include:

Combining this compound with inhibitors of key downstream signaling pathways like MAPK or PI3K/AKT/mTOR.

Investigating combinations with inhibitors targeting other co-occurring oncogenic drivers identified in resistant models, such as MET inhibitors. mdpi.com

Exploring synergistic effects with immunotherapy agents, given the observed immune modulatory effects of this compound on the tumor microenvironment. aacrjournals.orgmedchemexpress.comaacrjournals.orgnih.govresearchgate.net Preclinical studies with other anti-angiogenic TKIs and immunotherapy have shown promise. researchgate.net

Designing combinations based on a deep understanding of the underlying biology and resistance mechanisms is essential for their successful translation to the clinic.

Identification of Predictive Biomarkers for Response and Resistance in Experimental Systems

Identifying predictive biomarkers is crucial for patient selection and optimizing treatment strategies. While a clinical study assessed soluble markers and tumor genetics in relation to this compound exposure, future preclinical work can further refine and validate potential biomarkers in controlled experimental systems. researchgate.net

Preclinical efforts should aim to:

Identify specific molecular alterations in FGFR and/or VEGFR pathways that correlate with sensitivity or resistance to this compound in a wider range of preclinical models.

Evaluate the predictive value of changes in downstream signaling pathway activity upon this compound treatment.

Investigate the potential of tumor microenvironment markers, including immune cell populations and expression of immune checkpoints, as predictors of response, especially in the context of combination therapies. aacrjournals.orgmedchemexpress.comaacrjournals.orgnih.govresearchgate.net

Explore the utility of liquid biopsies (e.g., circulating tumor DNA or circulating endothelial cells) in preclinical models to identify biomarkers of response or early signs of resistance.

Rigorous preclinical validation of biomarkers is necessary before their evaluation in clinical trials.

Exploring the Role of Tumor Microenvironment Components beyond Angiogenesis in this compound Response

Beyond its direct anti-angiogenic effects via VEGFR inhibition, preclinical data indicate that this compound influences the tumor microenvironment by inducing immune activation. Studies in a syngeneic model showed that this compound treatment led to a decrease in the expression of immune checkpoints PD-1 and PD-L1 on CD8 T cells and NK cells, and an increase in the activation of CD8 T cells. aacrjournals.orgmedchemexpress.comaacrjournals.orgnih.govresearchgate.net

Future preclinical research should further explore the multifaceted impact of this compound on the tumor microenvironment, including:

Detailed analysis of the immune cell infiltrate composition and function in response to this compound.

Investigating the effects of this compound on other stromal components, such as cancer-associated fibroblasts and extracellular matrix.

Elucidating the mechanisms by which dual FGFR/VEGFR inhibition modulates the immune response and how this can be leveraged for therapeutic benefit, potentially in combination with immunotherapies. researchgate.net

Understanding these broader effects on the tumor microenvironment can reveal novel therapeutic opportunities.

Investigating Novel Applications of this compound in Other FGFR/VEGFR-Driven Pathologies

Given the role of aberrant FGFR and VEGFR signaling in various cancers and other diseases, preclinical studies can explore novel applications of this compound beyond the initial focus on solid tumors with FGFR alterations and angiogenic tumors. aacrjournals.orgnih.govmedchemexpress.comaacrjournals.orgnih.govorionpharma.com

Future preclinical investigations could include:

Evaluating the efficacy of this compound in preclinical models of other malignancies characterized by significant FGFR and/or VEGFR pathway dysregulation, such as specific subtypes of lung, gastric, bladder, or renal cancers where these alterations are known to occur. orionpharma.com

Exploring the potential of this compound in non-oncological conditions where aberrant angiogenesis or FGFR signaling plays a key role, although the primary focus based on current data is oncology.

These studies would help to define the full therapeutic potential of this compound.

Challenges and Opportunities in Preclinical Drug Development for Dual Kinase Inhibitors

The preclinical development of dual kinase inhibitors like this compound presents unique challenges and opportunities.

Challenges:

Achieving Optimal Selectivity and Potency: Designing inhibitors that potently and selectively target multiple kinases while minimizing off-target effects remains a challenge. patsnap.comoncotarget.comnih.gov While this compound has shown equipotent activity against FGFR and VEGFR families with low nanomolar IC50 values in biochemical and cellular assays, assessing and mitigating potential off-target effects is crucial. aacrjournals.orgmedchemexpress.comaacrjournals.orgnih.gov

Predicting and Overcoming Resistance: As with single-target inhibitors, the development of resistance is a major hurdle. patsnap.comresearchgate.net Preclinical models need to effectively mimic the complex mechanisms of acquired resistance observed in the clinical setting. mdpi.com

Identifying Predictive Biomarkers: The complexity of dual pathway inhibition can make the identification of reliable predictive biomarkers challenging. researchgate.net

Translating Preclinical Findings: Ensuring that promising preclinical results translate into clinical efficacy requires robust preclinical models that accurately reflect human disease.

Opportunities:

Enhanced Efficacy: Dual targeting of synergistic pathways like FGFR and VEGFR has the potential for greater antitumor activity compared to inhibiting either pathway alone. aacrjournals.orgnih.govmedchemexpress.comecancer.org

Overcoming Resistance: By simultaneously blocking compensatory pathways, dual inhibitors may be more effective in preventing or overcoming resistance mechanisms that limit the efficacy of single-target agents. ecancer.orgpatsnap.comresearchgate.net

Broader Applicability: Targeting pathways involved in both tumor cell proliferation and angiogenesis may provide broader applicability across different tumor types. aacrjournals.orgnih.gov

Modulating the Tumor Microenvironment: The ability of dual inhibitors to influence components of the tumor microenvironment, such as immune cells, presents opportunities for novel combination strategies. aacrjournals.orgmedchemexpress.comaacrjournals.orgnih.govresearchgate.net

Improved Pharmacodynamics: Dual-target inhibitors may offer favorable pharmacodynamic profiles compared to combinations of single-target agents. researchgate.net

Addressing these challenges through innovative preclinical study designs and leveraging the inherent opportunities of dual kinase inhibition will be critical for the successful development of this compound and similar agents.

Q & A

Q. What are the primary molecular targets of ODM-203, and how do its inhibitory activities compare across FGFR and VEGFR subtypes?

this compound is a dual inhibitor targeting fibroblast growth factor receptors (FGFR1-4) and vascular endothelial growth factor receptors (VEGFR1-3). Its inhibitory potency varies by subtype:

TargetIC50 (nM)Source
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35
Methodological Insight: Use recombinant kinase assays to quantify inhibition (e.g., MSD Phospho-FRS2 Tyr196 assay for FGFR activity validation ). Prioritize orthogonal assays (e.g., Western blotting for downstream signaling proteins) to confirm target engagement in cellular models.

Q. What in vitro and in vivo models are validated for evaluating this compound’s antitumor efficacy?

  • In vitro: FGFR-dependent cell lines (e.g., H1581, KMS11) treated with this compound show reduced FRS2 phosphorylation, a biomarker of FGFR inhibition .
  • In vivo: Subcutaneous xenograft models (e.g., RT4 bladder cancer, SNU16 gastric cancer) in athymic nude mice, with tumor volume monitored via caliper measurements. Dose regimens (e.g., 40 mg/kg this compound orally) are optimized based on pharmacokinetic (PK) data . Methodological Tip: Include baseline and post-treatment plasma/tumor sampling for pharmacodynamic (PD) markers (e.g., phosphate levels for FGFR inhibition ).

Advanced Research Questions

Q. How can researchers address contradictory efficacy findings in this compound studies across tumor models with heterogeneous FGFR/VEGFR expression?

  • Hypothesis Testing: Stratify models by FGFR/VEGFR genetic alterations (e.g., fusions, amplifications) using NGS or FISH. In the first-in-human trial, partial responses occurred in FGFR-mutated salivary gland cancer but not in tumors lacking aberrations .
  • Data Reconciliation: Apply multivariate regression to correlate target expression, drug exposure (AUC), and tumor response. Use patient-derived xenografts (PDXs) to model inter-tumor heterogeneity .

Q. What methodological considerations are critical for designing dose-escalation studies of dual FGFR/VEGFR inhibitors like this compound?

  • Study Design: Employ a 3+3 dose-escalation protocol with MTD determination. Monitor dose-limiting toxicities (DLTs), such as corneal keratopathy (observed at 800 mg/day in humans) .
  • PK/PD Integration: Collect serial plasma samples for PK profiling (Cmax, AUC) and correlate with PD markers (e.g., serum phosphate for FGFR inhibition, bilirubin for UGT1A1 interactions). Steady-state exposure may require >8 days of dosing .
  • Safety-Efficacy Balance: Adjust doses based on toxicity (e.g., bilirubin elevation resolved with dose reduction) while maintaining trough concentrations above IC90 for target inhibition .

Q. How can researchers optimize combination therapies involving this compound while mitigating overlapping toxicities?

  • Preclinical Screening: Test this compound with immune checkpoint inhibitors (e.g., anti-PD1) in immunocompetent models, as this compound may induce antitumor immunity .
  • Toxicity Profiling: Use organoid models to predict synergistic toxicities (e.g., gastrointestinal effects from VEGFR inhibition). Prioritize agents with non-overlapping toxicity profiles (e.g., avoid concurrent CYP3A4 inducers) .

Methodological Resources

  • Data Analysis : Use GrapPad Prism for dose-response curves and nonlinear regression .
  • Literature Review : Follow PRISMA guidelines for systematic reviews, citing primary sources (e.g., ASCO abstracts ) over vendor data .
  • Ethical Compliance : Adhere to protocols for animal welfare (e.g., IACUC approval for xenograft studies) and human trials (e.g., NCT02264418 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.